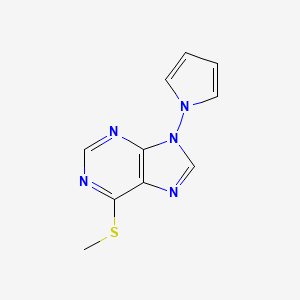

6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine

Description

Properties

CAS No. |

37154-80-6 |

|---|---|

Molecular Formula |

C10H9N5S |

Molecular Weight |

231.28 g/mol |

IUPAC Name |

6-methylsulfanyl-9-pyrrol-1-ylpurine |

InChI |

InChI=1S/C10H9N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h2-7H,1H3 |

InChI Key |

KCVIGMAQMPQZCS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Substitution Reaction: A methylthio group is introduced at the 6-position of the purine ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.

Cyclization: The pyrrol-1-yl group is introduced at the 9-position through a cyclization reaction involving a suitable pyrrole derivative.

The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: H2, Pd/C

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced purine derivatives

Substitution: Functionalized purine derivatives

Scientific Research Applications

6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active purines.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Differences

Position 6 Modifications :

- Methylsulfanyl vs. Sulfonyl Groups : The methylsulfanyl group in the target compound is less electronegative compared to sulfonyl-containing analogs (e.g., compound 15 ), which may reduce oxidative stress but limit hydrogen-bonding capacity .

- Thioether vs. Piperazinyl Substituents : Piperazinyl derivatives (e.g., compounds 29–38 in –2) exhibit higher polarity and solubility due to the nitrogen-rich piperazine ring, whereas methylsulfanyl groups enhance lipophilicity .

Position 9 Modifications: Pyrrole vs. Amino vs. Heterocyclic Groups: 9-Amino derivatives (e.g., 9-amino-6-(methylthio)-9H-purine) show enhanced binding to enzymatic sites but may suffer from rapid clearance .

Biological Activity :

- Antithyroid Effects : 6-(Benzylsulfanyl)-9H-purine demonstrates superior antithyroid activity (Kc = 1.25) compared to methylsulfanyl analogs, likely due to stronger charge-transfer complexes with iodine .

- CNS Activity : Sulfonyl-piperazinyl purines (e.g., compound 15 ) are prioritized for CNS applications due to their cannabidiol-mimetic profiles and high HPLC purity (>95%) .

Biological Activity

6-(Methylsulfanyl)-9-(1H-pyrrol-1-yl)-9H-purine, a purine derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methylsulfanyl group and a pyrrol moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antiviral properties, effects on hyperuricemia, and potential applications in treating various diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties similar to other purine derivatives. This activity is particularly relevant in the context of viral infections where nucleoside analogs are utilized to inhibit viral replication. The compound's mechanism may involve interference with viral RNA synthesis or modification of host cellular pathways that viruses exploit for replication.

Effects on Hyperuricemia

The compound has been studied for its potential role in managing hyperuricemia and related conditions such as gout. Hyperuricemia is characterized by elevated uric acid levels in the blood, leading to the formation of urate crystals and subsequent inflammation. Preliminary studies suggest that this compound may influence uric acid metabolism by modulating xanthine oxidase (XOD) activity, a key enzyme in uric acid production. Inhibition of XOD can lead to decreased serum uric acid levels, providing a therapeutic avenue for treating gout and hyperuricemia .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that derivatives of purines, including this compound, showed significant antiviral activity against various RNA viruses. The mechanism was hypothesized to involve the incorporation of the compound into viral RNA, disrupting replication processes.

- Hyperuricemia Management : A study conducted on animal models indicated that administration of this compound resulted in a statistically significant reduction in serum uric acid levels compared to control groups. The observed effects were associated with upregulation of renal urate transporters, enhancing urate excretion .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.